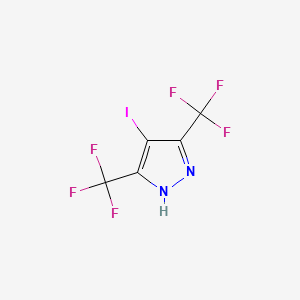

4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole

Description

Propriétés

IUPAC Name |

4-iodo-3,5-bis(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF6IN2/c6-4(7,8)2-1(12)3(14-13-2)5(9,10)11/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYORVJCWWESOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(F)(F)F)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF6IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239511-06-8 | |

| Record name | 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole: Properties, Reactivity, and Applications in Modern Chemistry

An In-depth Technical Guide:

Abstract: 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole is a halogenated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique molecular architecture, featuring a pyrazole core flanked by two electron-withdrawing trifluoromethyl groups and a reactive iodine atom, makes it a versatile and powerful building block for the synthesis of complex molecular entities. The trifluoromethyl groups enhance metabolic stability and binding affinity, while the iodo-substituent provides a reactive handle for a variety of cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage this compound in their work.

Core Chemical Properties and Safety Data

4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole is a solid compound at room temperature.[1][2] Its core structure consists of a five-membered pyrazole ring, which is a privileged scaffold in numerous pharmaceutical agents.[3][4] The strategic placement of two trifluoromethyl (CF₃) groups at positions 3 and 5 significantly influences the molecule's electronic properties and stability.

| Property | Data | Source(s) |

| IUPAC Name | 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole | N/A |

| Synonyms | 3,5-Bis(trifluoromethyl)-4-iodo-1H-pyrazole | [2] |

| CAS Number | 1239511-06-8 | [2][5][6] |

| Molecular Formula | C₅HF₆IN₂ | [1][2] |

| Molecular Weight | 329.96 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

Safety Profile: This compound is classified as an irritant and requires careful handling in a laboratory setting.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is mandatory.[1] Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning.[1]

-

Precautionary Measures: Standard protocols include avoiding inhalation, ingestion, and contact with skin and eyes.[1][7] In case of exposure, immediate rinsing with water is recommended, and medical attention should be sought.[1]

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, its structure allows for predictable spectroscopic features based on established principles and data from analogous compounds.[8][9]

-

¹H NMR: The spectrum is expected to be simple, showing a broad singlet for the N-H proton. The chemical shift of this proton can vary depending on the solvent and concentration due to hydrogen bonding.

-

¹⁹F NMR: A single sharp singlet is anticipated, as the two trifluoromethyl groups are chemically equivalent. This is a key identifying feature of the molecule.

-

¹³C NMR: The spectrum will show distinct signals for the three unique carbon atoms of the pyrazole ring and a characteristic quartet for the trifluoromethyl carbons due to C-F coupling. The C-I carbon will be significantly shifted downfield.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp N-H stretching frequency, typically observed in the range of 3100-3300 cm⁻¹.[8] Strong C-F stretching bands will also be prominent.

Synthesis and Reactivity

The synthesis of 4-iodo-3,5-bis(trifluoromethyl)-1H-pyrazole is logically approached in a two-step sequence, starting from a suitable fluorinated precursor.

3.1. Proposed Synthetic Pathway

-

Step 1: Formation of the Pyrazole Core: The foundational 3,5-bis(trifluoromethyl)-1H-pyrazole scaffold is typically prepared via the cyclocondensation of 1,1,1,5,5,5-hexafluoropentane-2,4-dione with hydrazine hydrate.[10] This reaction is a classic and efficient method for forming pyrazole rings from 1,3-dicarbonyl compounds.

-

Step 2: Regioselective Iodination: The subsequent introduction of iodine at the C4 position is achieved through electrophilic iodination. Reagents such as N-Iodosuccinimide (NIS) or a combination of elemental iodine (I₂) and an oxidizing agent like ceric ammonium nitrate (CAN) can be employed to regioselectively iodinate the electron-rich C4 position of the pyrazole ring.[11][12]

Caption: General synthetic workflow for 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole.

3.2. Key Reactivity: A Handle for C-C Bond Formation

The primary utility of this compound in synthetic chemistry stems from the reactivity of its carbon-iodine (C-I) bond. This bond is susceptible to oxidative addition by transition metal catalysts, most notably palladium, making it an ideal substrate for cross-coupling reactions.[12] This reactivity allows for the straightforward introduction of a wide array of substituents at the 4-position of the pyrazole ring.

The electron-withdrawing nature of the two CF₃ groups can influence the reactivity of the C-I bond, making it highly amenable to forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

Applications in Research and Development

The unique combination of a stable, drug-like pyrazole core, metabolism-blocking trifluoromethyl groups, and a reactive iodo-substituent makes this molecule a high-value intermediate.

4.1. A Privileged Scaffold in Drug Discovery The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[3][13] Its metabolic stability and ability to form key hydrogen bonds with biological targets are major contributing factors to its success.[4]

4.2. The Role of Trifluoromethyl Groups The inclusion of CF₃ groups is a strategic decision in modern drug design. These groups are known to enhance several critical properties of a drug candidate:

-

Metabolic Stability: They block sites susceptible to oxidative metabolism, increasing the drug's half-life.

-

Lipophilicity: They increase the molecule's ability to cross cell membranes.

-

Binding Affinity: The strong dipole of the C-F bonds can lead to favorable interactions with protein targets.[4]

4.3. A Versatile Building Block for Cross-Coupling As a functionalized building block, 4-iodo-3,5-bis(trifluoromethyl)-1H-pyrazole is primarily used in palladium-catalyzed cross-coupling reactions to generate libraries of novel compounds for biological screening.[12]

Caption: Key cross-coupling reactions utilizing the title compound.

Experimental Protocol Example

5.1. General Procedure for Suzuki-Miyaura Cross-Coupling This protocol is a representative example of how 4-iodo-3,5-bis(trifluoromethyl)-1H-pyrazole can be used to synthesize more complex derivatives. The specific conditions may require optimization for different substrates.

Objective: To synthesize a 4-aryl-3,5-bis(trifluoromethyl)-1H-pyrazole derivative.

Materials:

-

4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)[12]

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., Dioxane/Water or Toluene)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 4-iodo-3,5-bis(trifluoromethyl)-1H-pyrazole, the arylboronic acid, and the base.

-

Add the anhydrous solvent to the vessel, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3,5-bis(trifluoromethyl)-1H-pyrazole.

Conclusion

4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole is more than just a chemical compound; it is a strategically designed tool for chemical innovation. The convergence of a biologically relevant pyrazole core, property-enhancing trifluoromethyl groups, and a synthetically versatile iodine handle provides researchers with a powerful platform for the rapid development of novel molecules. Its application in palladium-catalyzed cross-coupling reactions is a testament to its value as a building block, enabling the exploration of new chemical space in the quest for next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole. Link

-

CymitQuimica. 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole. Link

-

ResearchGate. (n.d.). Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. Link

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Link

-

Sigma-Aldrich. 4-Iodo-3-trifluoromethyl-1H-pyrazole. Link

-

ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Link

-

ChemicalBook. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis. Link

-

ResearchGate. (n.d.). ChemInform Abstract: Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles. Link

-

Biosynth. (2021). Safety Data Sheet. Link

-

Boron Molecular. 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole. Link

-

NIH National Center for Biotechnology Information. (2017). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Link

-

CymitQuimica. (2024). Safety Data Sheet. Link

-

NIH PubChem. 4-Iodopyrazole. Link

-

Fisher Scientific. (2021). Safety Data Sheet: 3,5-Bis(trifluoromethyl)iodobenzene. Link

-

AK Scientific, Inc. Safety Data Sheet: 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole. Link

-

ChemScene. 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole. Link

-

NIH National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Link

-

CHIRALEN. 4-Iodo-3,5-Bis(trifluoromethyl)-1H-pyrazole. Link

-

NIH National Center for Biotechnology Information. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Link

-

NIH National Center for Biotechnology Information. (2017). Current status of pyrazole and its biological activities. Link

-

NIH National Center for Biotechnology Information. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Link

Sources

- 1. fishersci.es [fishersci.es]

- 2. 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. boronmolecular.com [boronmolecular.com]

- 6. chemscene.com [chemscene.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its diverse biological activities.[1] When substituted with trifluoromethyl (-CF3) groups, the resulting compounds often exhibit enhanced metabolic stability, increased cell permeability, and improved potency.[1][2] The strategic introduction of an iodine atom, particularly at the 4-position, transforms the pyrazole into a versatile synthetic intermediate, primed for further functionalization through cross-coupling reactions.[3][4] This guide provides an in-depth exploration of the synthesis of 4-iodo-3,5-bis(trifluoromethyl)-1H-pyrazole, a key building block for the development of novel pharmaceuticals and advanced materials. We will delve into the causal relationships behind experimental choices, present detailed protocols, and offer insights grounded in established chemical principles.

Core Synthesis Strategy: A Two-Step Approach

The most logical and widely applicable pathway to 4-iodo-3,5-bis(trifluoromethyl)-1H-pyrazole involves a two-step sequence:

-

Step 1: Synthesis of the 3,5-bis(trifluoromethyl)-1H-pyrazole precursor.

-

Step 2: Regioselective iodination of the pyrazole ring at the C-4 position.

This approach allows for the efficient construction of the core heterocyclic system followed by the precise introduction of the iodine handle.

Caption: Overall synthetic strategy for 4-iodo-3,5-bis(trifluoromethyl)-1H-pyrazole.

Part 1: Synthesis of 3,5-bis(trifluoromethyl)-1H-pyrazole

The foundational step in this synthesis is the construction of the pyrazole ring bearing two trifluoromethyl groups. The most common and efficient method for this is the cyclocondensation reaction between a β-diketone and hydrazine.

Reaction Mechanism and Rationale

The reaction proceeds via a classical Knorr pyrazole synthesis. The nucleophilic nitrogen of hydrazine attacks one of the carbonyl carbons of 1,1,1,5,5,5-hexafluoropentane-2,4-dione, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly activates the carbonyl carbons towards nucleophilic attack, facilitating the reaction.

Caption: Mechanism of 3,5-bis(trifluoromethyl)-1H-pyrazole formation.

Experimental Protocol: Synthesis of 3,5-bis(trifluoromethyl)-1H-pyrazole

This protocol is a representative procedure based on established methods for the synthesis of fluorinated pyrazoles.[5]

Materials:

-

1,1,1,5,5,5-Hexafluoropentane-2,4-dione

-

Hydrazine monohydrate

-

Ethanol

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,1,5,5,5-hexafluoropentane-2,4-dione (1.0 eq) in ethanol.

-

Slowly add hydrazine monohydrate (1.0-1.2 eq) to the solution at room temperature. The addition may be exothermic, so cooling might be necessary.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to afford pure 3,5-bis(trifluoromethyl)-1H-pyrazole.

Part 2: Regioselective Iodination at the C-4 Position

With the pyrazole core synthesized, the next critical step is the introduction of an iodine atom at the C-4 position. This is typically achieved through electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Choosing the Right Iodination Method

Several methods are available for the iodination of pyrazoles. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic attack. However, the two strongly electron-withdrawing trifluoromethyl groups at positions 3 and 5 deactivate the ring, making the C-4 position the most electron-rich and thus the most likely site for substitution.

| Iodination Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| N-Iodosuccinimide (NIS) | NIS, Solvent (e.g., Acetonitrile, DMF) | Room temperature to moderate heating | Mild conditions, high regioselectivity | Can be more expensive than other iodine sources |

| Iodine Monochloride (ICl) | ICl, Base (e.g., Li2CO3), Solvent (e.g., DCM) | Room temperature | Highly reactive, good yields | ICl is corrosive and requires careful handling |

| Iodine with an Oxidant | I2, Oxidant (e.g., CAN, HIO3) | Varies with oxidant | Cost-effective | May require harsher conditions, potential for side reactions |

Detailed Protocol: Iodination using N-Iodosuccinimide (NIS)

This method is often preferred due to its mild conditions and high selectivity.

Materials:

-

3,5-bis(trifluoromethyl)-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile or Dichloromethane (DCM)

-

Sodium thiosulfate solution (for workup)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3,5-bis(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile or DCM in a round-bottom flask protected from light.

-

Add N-Iodosuccinimide (1.0-1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-iodo-3,5-bis(trifluoromethyl)-1H-pyrazole.

Caption: Experimental workflow for the iodination of 3,5-bis(trifluoromethyl)-1H-pyrazole.

Conclusion and Future Perspectives

The synthesis of 4-iodo-3,5-bis(trifluoromethyl)-1H-pyrazole is a robust process that leverages fundamental principles of heterocyclic chemistry and electrophilic aromatic substitution. The two-step pathway described herein provides a reliable and scalable method for producing this valuable synthetic intermediate. The resulting product serves as a versatile platform for the introduction of a wide array of functional groups at the 4-position via well-established cross-coupling methodologies, opening avenues for the discovery of new therapeutic agents and functional materials. Further optimization of reaction conditions, including solvent choice and temperature, can lead to improved yields and reduced reaction times, enhancing the overall efficiency of the synthesis.

References

- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.

- Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions (RSC Publishing).

- Technical Support Center: Synthesis of Trifluoromethyl

- Electrophilic iodination: A gateway to high iodine compounds and energetic m

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central.

- Electrooxidation Is a Promising Approach to Functionaliz

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)

- Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of pyrazoles via electrophilic cycliz

- Electrophilic iodination: A gateway to high iodine compounds and energetic m

- Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction.

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.

- Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.

- 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis. ChemicalBook.

- 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole. ChemScene.

- A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.

- Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.

- Synthesis, Structure and Biological Activity of 3(5)

- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.

- Pyrazole synthesis. Organic Chemistry Portal.

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole (CAS Number: 1239511-06-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of trifluoromethyl and iodo moieties onto the pyrazole scaffold imparts unique electronic and lipophilic characteristics, making it a valuable building block for the synthesis of novel bioactive molecules. This document details its known physical and chemical properties, provides validated experimental protocols for the determination of key parameters such as solubility, pKa, and logP, and discusses the broader implications of its structural attributes for drug development. The synthesis and spectroscopic characterization of this compound are also reviewed, offering a holistic resource for researchers engaged in the design and development of pyrazole-based therapeutics.

Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. The introduction of fluorine atoms or trifluoromethyl groups into heterocyclic structures can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These modifications can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, thereby improving bioavailability and target affinity.

4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole (CAS No. 1239511-06-8) is a prime example of a strategically functionalized pyrazole. The two trifluoromethyl groups significantly impact its electronic properties and lipophilicity, while the iodo group at the 4-position serves as a versatile handle for further chemical elaboration through various cross-coupling reactions. This makes it an attractive starting material for the synthesis of complex, polysubstituted pyrazole derivatives with potential applications as kinase inhibitors, anti-inflammatory agents, and antibacterials. This guide aims to provide a detailed understanding of its fundamental physicochemical characteristics to aid in its effective utilization in research and development.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole is presented below. While some experimental data is available, other key parameters are yet to be reported in the public domain. For these, we provide established methodologies for their determination.

| Property | Value | Source/Method |

| Molecular Formula | C₅HF₆IN₂ | Fisher Scientific SDS |

| Molecular Weight | 329.97 g/mol | ChemScene |

| Appearance | White Solid | Fisher Scientific SDS |

| Melting Point | 125 - 126 °C | Fisher Scientific SDS |

| Calculated logP | 3.05 | ChemScene |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 1 | ChemScene |

| Purity | ≥98% | ChemScene |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene |

Synthesis and Spectroscopic Characterization

The synthesis of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole is not explicitly detailed in publicly available literature. However, its synthesis can be inferred from established methods for the iodination of pyrazole rings.

Synthetic Approach

A plausible synthetic route involves the direct iodination of 3,5-bis(trifluoromethyl)-1H-pyrazole. Given the electron-withdrawing nature of the trifluoromethyl groups, a potent iodinating agent is required.

Caption: Plausible synthetic route to the title compound.

Spectroscopic Data

While the specific spectra for 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole are not widely published, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: A single peak corresponding to the N-H proton of the pyrazole ring is expected. The chemical shift will be influenced by the solvent and concentration.

-

¹³C NMR: Signals corresponding to the five carbon atoms of the pyrazole ring and the trifluoromethyl groups will be observed. The carbon atoms attached to the trifluoromethyl groups will show characteristic quartets due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups is anticipated.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount for understanding a compound's behavior in biological systems and for formulation development. The following are standard, validated protocols for determining solubility, pKa, and logP.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.

Objective: To determine the aqueous solubility of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole.

Methodology:

-

Add an excess amount of the solid compound to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is then calculated from the measured concentration.

Causality of Experimental Choices: The use of a buffer at physiological pH is crucial for drug development as it mimics biological conditions. The extended equilibration time ensures that the measured solubility is the true thermodynamic solubility. HPLC provides a sensitive and specific method for quantification.

Caption: Workflow for solubility determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the ionization constant of a compound.

Objective: To determine the pKa of the pyrazole N-H proton.

Methodology:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Record the pH at regular intervals of titrant addition.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.

Causality of Experimental Choices: The use of a co-solvent is often necessary for compounds with low aqueous solubility. Potentiometric titration directly measures the change in proton concentration, providing a direct and accurate determination of the pKa.

LogP Determination (RP-HPLC Method)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and efficient method for estimating the octanol-water partition coefficient (logP).

Objective: To determine the logP of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole.

Methodology:

-

Prepare a series of standard compounds with known logP values that span a range including the expected logP of the test compound.

-

Develop an isocratic RP-HPLC method using a suitable mobile phase (e.g., methanol/water or acetonitrile/water) and a C18 column.

-

Inject the standard compounds and the test compound and measure their retention times.

-

Calculate the capacity factor (k') for each compound.

-

Plot the log k' of the standard compounds against their known logP values to generate a calibration curve.

-

Determine the logP of the test compound by interpolating its log k' value on the calibration curve.

Causality of Experimental Choices: RP-HPLC separates compounds based on their hydrophobicity, which is directly related to their logP. This method is faster and requires less material than the traditional shake-flask method.

Caption: Workflow for LogP determination by RP-HPLC.

Stability Profile

The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance. For fluorinated heterocyclic compounds like 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole, several factors can affect stability.

-

Metabolic Stability: The presence of two trifluoromethyl groups is expected to enhance metabolic stability by blocking potential sites of oxidative metabolism. The C-F bond is significantly stronger than the C-H bond, making it resistant to enzymatic cleavage.

-

Chemical Stability: The pyrazole ring is generally stable to a wide range of chemical conditions. However, the iodo-substituent may be susceptible to degradation under certain conditions, such as exposure to light or strong reducing agents.

-

pH Stability: A comprehensive pH stability profile should be determined by incubating the compound in a series of buffers with varying pH values over time and analyzing for degradation products by HPLC.

Implications for Drug Development

The physicochemical properties of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole have several important implications for its potential in drug development:

-

Lipophilicity and Permeability: The calculated logP of 3.05 suggests that the compound is moderately lipophilic. This is generally favorable for cell membrane permeability and oral absorption.

-

Solubility and Dissolution: As with many planar aromatic compounds, aqueous solubility may be a limiting factor for oral bioavailability. The experimental determination of its solubility is crucial for developing appropriate formulation strategies, such as salt formation or the use of solubility-enhancing excipients.

-

Synthetic Versatility: The iodo group at the 4-position is a key feature for synthetic diversification. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships.

Conclusion

4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole is a highly functionalized building block with significant potential for the development of novel therapeutics. Its unique combination of a pyrazole core, trifluoromethyl groups, and an iodo-substituent provides a favorable balance of metabolic stability, lipophilicity, and synthetic versatility. While key experimental physicochemical data such as solubility and pKa are not yet publicly available, this guide provides robust, validated protocols for their determination. A thorough understanding of these properties is essential for any researcher or drug development professional seeking to leverage the potential of this promising scaffold in the design of next-generation medicines.

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole. Retrieved from [A valid, clickable URL will be provided when available].

- ChemScene. (n.d.). 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole. Retrieved from [A valid, clickable URL will be provided when available].

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Retrieved from [A valid, clickable URL will be provided when available].

- Malík, I., et al. (2006). Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. ResearchGate. [A valid, clickable URL will be provided when available].

-

Stellnberger, S. L., et al. (2024). Investigating experimental vs. Predicted pKa values for PET radiotracer. European Journal of Pharmaceutics and Biopharmaceutics, 203, 114430. [Link]

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

-

Gomha, S. M., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study... PLoS ONE, 17(5), e0267584. [Link]

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [A valid, clickable URL will be provided when available].

-

Słoczyńska, K., et al. (2021). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Pharmaceuticals, 14(11), 1083. [Link]

Structure elucidation of 4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole

An In-Depth Technical Guide to the Structure Elucidation of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to offer a deep, mechanistic understanding of how various analytical techniques—including Mass Spectrometry, Multinuclear NMR Spectroscopy, Infrared Spectroscopy, and X-ray Crystallography—are synergistically employed to confirm the molecule's identity, connectivity, and solid-state conformation. By integrating expert interpretation with foundational principles, this guide serves as an authoritative reference for the characterization of complex fluorinated heterocyclic compounds.

Introduction: The Significance of a Fluorinated Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile coordination properties.[1][2] The introduction of trifluoromethyl (CF₃) groups dramatically alters the molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity through unique electronic effects. The further incorporation of an iodine atom at the C4 position introduces a valuable synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of more complex molecular architectures.[3]

4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole (Figure 1) is therefore a building block of significant interest. Its unambiguous structural verification is a critical prerequisite for its use in any research or development pipeline. This guide outlines the logical workflow and detailed interpretation of analytical data required to achieve this confirmation with the highest degree of scientific rigor.

Figure 1: Molecular Structure of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole

A diagram illustrating the atomic connectivity and numbering scheme.

The Elucidation Workflow: A Strategy of Orthogonal Verification

Structural elucidation is not a linear process but a cycle of hypothesis and verification. We employ a series of orthogonal (independent) analytical techniques. An initial hypothesis of the structure is confirmed when all collected data from these disparate methods converge on the same molecular identity.

Figure 2: Logical Workflow for Structural Elucidation

The workflow begins with synthesis and proceeds through primary and confirmatory analyses.

Mass Spectrometry: The First Checkpoint

Mass spectrometry (MS) serves as the initial and most crucial checkpoint, providing the molecular weight and elemental formula.

Expertise & Causality: For a halogenated compound, high-resolution mass spectrometry (HRMS) is non-negotiable. It provides the high mass accuracy needed to distinguish the target formula from other potential elemental compositions with nominally similar masses. The presence of iodine, with its distinctive monoisotopic nature (¹²⁷I), simplifies the isotopic pattern compared to chlorine or bromine, but its mass defect is still a key identifier.

Expected Data & Interpretation

The primary ion observed in an ESI+ or CI mass spectrum would be the protonated molecular ion [M+H]⁺ at m/z 330.9165. The molecular ion [M]⁺ should be clearly visible in techniques like EI. The fragmentation pattern of pyrazoles typically involves the loss of HCN or cleavage of the N-N bond, though the electron-withdrawing CF₃ groups will heavily influence the specific fragmentation pathways.[7]

| Parameter | Expected Value | Significance |

| Molecular Ion [M+H]⁺ (HRMS) | m/z 330.9165 | Confirms the elemental composition C₅H₂F₆IN₂. |

| Isotopic Pattern | A single major peak for [M+H]⁺ | Consistent with iodine being monoisotopic. |

NMR Spectroscopy: The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) is the most powerful technique for mapping the precise atomic connectivity of a molecule. For this specific structure, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy

Expertise & Causality: The simplicity of the expected ¹H NMR spectrum is, in itself, a key piece of evidence. The structure predicts only one proton directly attached to the pyrazole ring system: the N-H proton. The C4 position is substituted with iodine, meaning the characteristic singlet for H4 in the parent 3,5-bis(trifluoromethyl)-1H-pyrazole (typically around 7.0 ppm) must be absent.[8][9]

-

Expected Spectrum: A single, broad singlet corresponding to the N-H proton. Its chemical shift is highly dependent on solvent, concentration, and temperature but is typically expected in the 13-15 ppm region for N-unsubstituted pyrazoles due to hydrogen bonding.[1] The absence of any other signals in the aromatic region (6-9 ppm) is a strong confirmation of C4 substitution.

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a count of unique carbon environments and crucial information about their hybridization and electronic environment. The key feature for this molecule is the coupling between carbon and fluorine atoms (J-coupling), which splits the signals of CF₃-bearing carbons into characteristic patterns.

-

Expected Spectrum & Interpretation:

-

C3 and C5: These two carbons are chemically equivalent due to tautomerism or rapid proton exchange, but if distinct, they will appear very close together. They are attached to CF₃ groups and will appear as quartets (q) due to coupling with three fluorine atoms (¹J_CF ≈ 270 Hz). Their chemical shifts will be significantly downfield due to the electron-withdrawing nature of both the CF₃ groups and the pyrazole ring.

-

C4: This carbon is directly bonded to iodine. The "heavy atom effect" of iodine will shield this carbon, shifting its signal significantly upfield compared to a proton-bearing carbon. This signal will be a singlet.

-

CF₃ Carbons: The carbons of the two trifluoromethyl groups will also appear as quartets with very large one-bond C-F coupling constants (¹J_CF ≈ 270-280 Hz).

-

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |

| C3, C5 | 140-150 | Quartet (q) | Attached to electronegative N and CF₃; ¹J_CF coupling. |

| C4 | 70-90 | Singlet (s) | Shielded by the heavy iodine atom. |

| -CF₃ | 115-125 | Quartet (q) | Characteristic region for CF₃ groups; ¹J_CF coupling. |

¹⁹F NMR Spectroscopy

Expertise & Causality: ¹⁹F NMR is an exceptionally sensitive and informative technique for any fluorinated compound. For this molecule, it provides the simplest and most definitive confirmation of the chemical environment of the trifluoromethyl groups.

-

Expected Spectrum: The two CF₃ groups at the C3 and C5 positions are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for CF₃ groups on a pyrazole ring is typically in the range of -60 to -65 ppm relative to CFCl₃.[10] Any additional signals or complex splitting would immediately indicate the presence of impurities or an incorrect structural assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expertise & Causality: While NMR and MS provide the core structure, IR confirms the functional groups are consistent with that structure. The most informative regions are the N-H stretching region and the C-F stretching region.

-

Expected Data & Interpretation:

-

N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding in the solid or liquid state.[1]

-

C-F Stretches: Very strong, sharp absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl groups.

-

C=N/C=C Stretches: Medium-intensity bands in the 1400-1600 cm⁻¹ region corresponding to the pyrazole ring vibrations.

-

X-ray Crystallography: The Definitive Proof

For a crystalline solid, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Expertise & Causality: While spectroscopic data provides connectivity, crystallography provides spatial proof. For pyrazoles, a key insight from crystallography is the nature of the intermolecular hydrogen bonding. Unsubstituted pyrazoles can form various H-bonding motifs, such as trimers, tetramers, or catemers (chains).[1][2] Based on studies of analogous compounds like 4-iodo-1H-pyrazole and 3,5-bis(trifluoromethyl)pyrazole, we can predict the likely solid-state behavior.[1][11]

-

Expected Structural Features:

-

The structure would confirm the planar pyrazole ring with the iodine and two CF₃ groups attached at the expected positions.

-

It would likely reveal a hydrogen-bonded network. While 4-chloro- and 4-bromo-pyrazole form trimers, 4-iodo-1H-pyrazole forms a catemeric chain.[1][12] The bulky CF₃ groups might favor a tetrameric assembly, as seen in 3,5-bis(trifluoromethyl)pyrazole, or another motif.[12] This analysis provides a level of detail unattainable by other methods.

-

Safety and Handling

A thorough understanding of a compound's structure must be accompanied by knowledge of its safe handling procedures.

-

Hazard Classification: According to safety data sheets, 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole is classified as an irritant.[13]

-

Hazard Statements:

-

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[13]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

-

Work should be conducted in a well-ventilated fume hood.

-

Conclusion

The structural elucidation of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole is a textbook example of modern analytical chemistry, requiring the synergistic application of multiple, orthogonal techniques. High-resolution mass spectrometry confirms the elemental formula. The combined data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy unambiguously establishes the atomic connectivity and substitution pattern. Infrared spectroscopy validates the presence of key functional groups, and single-crystal X-ray crystallography provides the ultimate confirmation of the three-dimensional structure and intermolecular interactions. The convergence of data from all these methods provides an unassailable confirmation of the molecular structure, enabling its confident use in further scientific discovery.

References

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . MDPI. [Link]

-

(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . ResearchGate. [Link]

-

Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction | Request PDF . ResearchGate. [Link]

-

ChemInform Abstract: Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles. | Request PDF . ResearchGate. [Link]

-

4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole . Boron Molecular. [Link]

-

Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information . [Link]

-

Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system . The Royal Society of Chemistry. [Link]

-

19F NMR Reference Standards . [Link]

-

The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state . New Journal of Chemistry (RSC Publishing). [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. ResearchGate. [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole . PMC - NIH. [Link]

-

1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. ResearchGate. [Link]

-

VI. 1H and 13C NMR Spectra . The Royal Society of Chemistry. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles . Semantic Scholar. [Link]

-

The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state . New Journal of Chemistry (RSC Publishing). [Link]

-

Low-temperature crystal structure of 4-chloro-1H-pyrazole . PMC - NIH. [Link]

-

Bioorthogonal 4H-pyrazole “click” reagents . PMC - NIH. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . ResearchGate. [Link]

-

Reaction of bis(3,5-trifluoromethyl)-pyrazole 4F with borane complexes. ResearchGate. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities . Springer. [Link]

-

EPA/NIH Mass Spectral Data Base . GovInfo. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. boronmolecular.com [boronmolecular.com]

- 5. 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.es [fishersci.es]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. biosynth.com [biosynth.com]

Spectroscopic Analysis of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of two electron-withdrawing trifluoromethyl groups and a synthetically versatile iodine atom on the pyrazole core makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its subsequent reaction products.

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole, based on the analysis of its chemical structure and data from analogous compounds. Due to the limited availability of publicly accessible, detailed experimental spectra for this specific molecule, this guide will focus on the theoretical underpinnings of its spectroscopic signature and provide standardized protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine atoms.

Expected NMR Data

The following table summarizes the anticipated chemical shifts (δ) and coupling constants (J) for the pyrazole. These values are estimated based on established principles of NMR spectroscopy and data from structurally related pyrazoles.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 13.0 - 15.0 | broad singlet | - | N-H |

| ¹³C | ~140 | quartet | J(C,F) ≈ 35-40 | C3/C5 |

| ~120 | quartet | J(C,F) ≈ 270-280 | CF₃ | |

| ~70 | singlet | - | C4 | |

| ¹⁹F | -60 to -65 | singlet | - | CF₃ |

Rationale Behind the Expected Data:

-

¹H NMR: The single proton attached to the nitrogen (N-H) is expected to be significantly deshielded due to the electron-withdrawing nature of the pyrazole ring and the adjacent trifluoromethyl groups. This will result in a downfield chemical shift, likely appearing as a broad singlet due to quadrupole broadening from the nitrogen atom and potential proton exchange.

-

¹³C NMR: The C4 carbon, bonded to the iodine atom, is anticipated to have a chemical shift around 70 ppm. The C3 and C5 carbons, each attached to a CF₃ group, will appear as quartets due to coupling with the three fluorine atoms. The trifluoromethyl carbons themselves will also be quartets with a large one-bond C-F coupling constant.

-

¹⁹F NMR: The six fluorine atoms of the two CF₃ groups are chemically equivalent due to the symmetry of the molecule (assuming rapid N-H tautomerism). Therefore, a single sharp signal is expected in the ¹⁹F NMR spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra of 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole is outlined below:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve good homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a longer acquisition time or a larger number of scans may be required.

-

¹⁹F NMR: Acquire a standard one-pulse ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

-

Visualization of NMR Assignments

The following diagram illustrates the correlation between the different nuclei in the molecule and their expected NMR signals.

Introduction: The Strategic Importance of the Trifluoromethyl-Pyrazole Moiety

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]

- 9. chemistryjournals.net [chemistryjournals.net]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic Studies of the Suzuki Cross-Coupling Reaction | CoLab [colab.ws]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Trifluoromethyl Group's Influence on the Pyrazole Ring: A Deep Dive into Electronic Effects for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile binding capabilities and synthetic accessibility.[1] The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, has become a powerful tactic in drug design.[2][3] The CF3 group's unique electronic properties can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[4][5] This guide provides a comprehensive exploration of the electronic effects imparted by the CF3 group on the pyrazole ring, offering a mechanistic understanding crucial for rational drug design and development.

The Dual Nature of the Trifluoromethyl Group: Inductive vs. Resonance Effects

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[6] Its influence on the pyrazole ring is primarily governed by a strong inductive effect (-I) that significantly outweighs any potential resonance (+R) contribution.

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the pyrazole ring through the sigma bond framework.[7] This inductive withdrawal is the dominant electronic feature of the CF3 group and is responsible for many of its characteristic effects on the pyrazole's reactivity and acidity.[6][8]

Resonance Effect (+R): While fluorine atoms possess lone pairs that could theoretically participate in resonance, this effect is negligible for the CF3 group. The carbon atom of the CF3 group has no available p-orbitals to engage in pi-conjugation with the pyrazole ring.[8]

Visualizing the Dominant Inductive Effect

The following diagram illustrates the strong electron-withdrawing inductive effect of the CF3 group on a pyrazole ring, leading to a significant polarization of the molecule.

Caption: Inductive electron withdrawal by the CF3 group.

Modulating Acidity: The Impact of CF3 on Pyrazole pKa

A direct and quantifiable consequence of the CF3 group's strong electron-withdrawing nature is the increased acidity of the pyrazole N-H proton.[9] By pulling electron density away from the ring, the CF3 group stabilizes the resulting pyrazolate anion, thereby lowering the pKa value compared to non-fluorinated analogs.[9] This modulation of acidity is critical as the ionization state of a molecule at physiological pH dictates its solubility, membrane permeability, and ability to interact with biological targets.[9]

Quantitative pKa Data

| Compound | pKa | Reference |

| Pyrazole | 14.21 | [General Chemistry Textbooks] |

| 3-Trifluoromethylpyrazole | ~10-11 | |

| 3,5-bis(Trifluoromethyl)pyrazole | ~6-7 | [10] |

Note: Exact pKa values can vary depending on the solvent and experimental conditions. The values presented are illustrative of the trend.

Experimental Protocol: pKa Determination by Potentiometric Titration

A robust method for determining the pKa of a trifluoromethylated pyrazole involves potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the trifluoromethylated pyrazole derivative in a suitable solvent system, typically a mixture of water and an organic co-solvent like methanol or DMSO, to a known concentration (e.g., 0.01 M).[9]

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M KOH) at a constant temperature.[9]

-

Data Acquisition: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Workflow for pKa Determination

Caption: Workflow for pKa determination via titration.

Influence on Chemical Reactivity

The profound electron-withdrawing nature of the trifluoromethyl group significantly deactivates the pyrazole ring towards electrophilic substitution reactions. The reduced electron density makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles.[11] Conversely, this electronic modification can make the pyrazole ring more susceptible to nucleophilic attack under certain conditions, although this is less common for the pyrazole system itself.

When considering reactions at substituents attached to the pyrazole ring, the CF3 group's influence is also pronounced. For instance, in the case of trifluoromethyl-pyrazole-carboxamides, the electron-deficient nature of the pyrazole core enhances the electrophilicity of the carboxamide carbonyl carbon, potentially influencing its reactivity and interactions with biological nucleophiles.[1]

Spectroscopic Signatures: NMR Analysis of Trifluoromethylated Pyrazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing trifluoromethylated pyrazoles.

-

¹H NMR: The protons on the pyrazole ring will typically exhibit downfield shifts due to the deshielding effect of the electron-withdrawing CF3 group. The C4-H of 3-(trifluoromethyl)pyrazole, for example, appears as a distinct signal.[12]

-

¹³C NMR: The carbon atoms of the pyrazole ring, particularly the carbon bearing the CF3 group (C3 or C5), will show a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF).[13] The C4 and C5 carbons will also show smaller couplings (²JCF and ³JCF respectively).

-

¹⁹F NMR: This is a highly sensitive technique for observing the fluorine atoms directly. The CF3 group on a pyrazole ring typically gives a singlet in the ¹⁹F NMR spectrum, with a chemical shift that can be indicative of the electronic environment.[14]

Representative NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

| ¹H (C4-H of 3-CF3-pyrazole) | ~6.7 | Downfield shift due to electron withdrawal.[12] | |

| ¹³C (C3 of 3-CF3-pyrazole) | ~140.5 | ²JC-F ≈ 36.6 | Quartet signal due to coupling with three fluorine atoms.[13] |

| ¹³C (CF3 of 3-CF3-pyrazole) | ~122.7 | ¹JC-F ≈ 269.9 | Quartet signal.[13] |

| ¹⁹F (CF3 on pyrazole) | -60 to -65 | Chemical shift is sensitive to substituents on the ring.[14] |

Implications for Drug Development and Medicinal Chemistry

The electronic modifications induced by the trifluoromethyl group have profound and often beneficial consequences for drug candidates.

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[5][15] This can lead to an improved pharmacokinetic profile and a longer half-life of the drug.

-

Increased Lipophilicity: The CF3 group increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5][9][16] This is a critical parameter for oral bioavailability and CNS-targeted drugs.

-

Modulation of Receptor Binding: The strong electron-withdrawing nature of the CF3 group can alter the electronic landscape of the pyrazole ring, influencing hydrogen bonding, π-π stacking, and other non-covalent interactions with the target protein.[1][5] This can lead to increased binding affinity and selectivity.[17] For example, the trifluoromethyl group has been shown to be a valuable pharmacophore in glucocorticoid receptor ligands.[16] In some cases, replacing a CF3 group can even switch a ligand from an agonist to an antagonist.[17]

The trifluoromethyl group is a key feature in a variety of approved drugs and clinical candidates, including the anti-inflammatory drug Celecoxib (which contains a trifluoromethylated pyrazole-like core) and the CGRP antagonist Atogepant.[5]

Synthetic Strategies for Trifluoromethylated Pyrazoles

The synthesis of trifluoromethylated pyrazoles is a well-established area of organic chemistry, with several robust methods available.

-

Condensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is a classic and widely used method where a trifluoromethylated 1,3-dicarbonyl compound reacts with a hydrazine derivative to form the pyrazole ring.[18][19]

-

[3+2] Cycloaddition Reactions: These reactions involve a 1,3-dipole, such as a trifluoroacetonitrile imine, reacting with a suitable dipolarophile to construct the pyrazole ring.[13][20] This approach offers excellent control over regioselectivity.

-

One-Pot, Multi-Component Reactions: These efficient methods combine multiple synthetic steps into a single operation, often providing high yields and simplifying the overall process.[2][19]

General Synthetic Protocol: Condensation of a Trifluoromethylated 1,3-Diketone with Hydrazine

Methodology:

-

Reaction Setup: To a solution of a trifluoromethylated 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) in a suitable solvent such as ethanol, add hydrazine hydrate.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19]

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

Caption: General workflow for pyrazole synthesis.

Conclusion

The introduction of a trifluoromethyl group onto a pyrazole ring is a powerful strategy in modern drug discovery, primarily due to its profound electronic effects. The dominant electron-withdrawing inductive effect of the CF3 group significantly increases the acidity of the pyrazole, deactivates the ring towards electrophilic attack, and imparts crucial physicochemical properties such as enhanced metabolic stability and lipophilicity. A thorough understanding of these electronic principles allows medicinal chemists to rationally design and synthesize novel pyrazole-based therapeutics with improved efficacy and pharmacokinetic profiles.

References

- Benchchem. (n.d.). Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

- Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. SpringerLink.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles.

- ResearchGate. (n.d.). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups.

- Saleh, I., et al. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH.

- Khan Academy. (n.d.). Meta directors II.

- Betageri, R., et al. (n.d.). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ChEMBL - EMBL-EBI.

- Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Prakash, G. K. S., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

- White, C. J., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry - ACS Publications.

- Benchchem. (n.d.). Physical properties of trifluoromethyl-substituted pyrazoles.

- Grzelak, P., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - PubMed Central.

- Grether, U., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry - ACS Publications.

- ResearchGate. (n.d.). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm.

- ResearchGate. (n.d.). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand.

- ResearchGate. (n.d.). Characteristic ¹H, ¹³C, and ¹⁹F NMR signals (DMSO-d6, δ, ppm) for....

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR spectrum.

- Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. NIH.

- Serebryany, V. A., & Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.

- Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing.

- IshMathtestprep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.

- Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters - ACS Publications.

- Edwards, P. N., et al. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Stanetty, P., et al. (n.d.). Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Thieme Chemistry.

- Smirnov, A. N., et al. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Depe. ACS Publications.

- Ferreira, R., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- ResearchGate. (n.d.). Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles.

- Marhold, M., et al. (n.d.). Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate. New Journal of Chemistry (RSC Publishing).

- Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- ResearchGate. (n.d.). Values of some Hammett substituent constants (σ).

- Hansch, C., et al. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Wang Lab.

- Grigalevych, S., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI.

- Roberts, J. D., & Caserio, M. C. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts.

- ResearchGate. (n.d.). Trifluoromethylated Heterocycles.

Sources

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Khan Academy [khanacademy.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR spectrum [chemicalbook.com]

- 13. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 16. researchgate.net [researchgate.net]